molecular formula C7H7Cl2N B1296994 2,3-Dichlorobenzylamine CAS No. 39226-95-4

2,3-Dichlorobenzylamine

Cat. No. B1296994
CAS RN: 39226-95-4
M. Wt: 176.04 g/mol
InChI Key: JHBVZGONNIVXFJ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzylamine is a halogenated benzylamine derivative . It has a linear formula of Cl2C6H3CH2NH2 . The molecular weight of this compound is 176.04 .


Synthesis Analysis

This compound undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . It may also be used in the synthesis of 5-(2′,3′-dichlorobenzylamino)uracil and 8-substituted quinolines .


Molecular Structure Analysis

The molecular formula of this compound is C7H7Cl2N . The average mass is 176.043 Da and the monoisotopic mass is 174.995560 Da .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.583 (lit.) . It has a boiling point of 136-140 °C/18 mmHg (lit.) and a density of 1.321 g/mL at 25 °C (lit.) .

Scientific Research Applications

Algicidal Activity

2,3-Dichlorobenzylamine derivatives have demonstrated significant algicidal activity against harmful red tides. A study by Choi et al. (2016) synthesized 65 dichlorobenzylamine derivatives and evaluated their effectiveness against four harmful algae species. Compounds 33 and 34 exhibited the highest algicidal activity and were confirmed to be safe for non-target organisms like water fleas (Daphnia magna) and zebrafish (Danio rerio), suggesting their potential use in controlling harmful algae blooms (Choi et al., 2016).

Chemical Synthesis Applications

This compound plays a role in the synthesis of various chemical compounds. Naeimi and Babaei (2017) used a derivative, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in the condensation reaction between o-phenylenediamine and arylaldehydes. This process, which utilized microwave irradiation, efficiently synthesized benzimidazole derivatives, indicating the relevance of dichlorobenzylamine derivatives in the production of complex organic compounds (Naeimi & Babaei, 2017).

Molecular Structure Studies

In molecular structure research, 2,2′-Dipyridylamine, a compound related to this compound, was studied by Bilkan et al. (2017) to investigate the effects of solvents on its structure and properties. The study highlighted the importance of chlorine atoms in affecting the molecular interactions, demonstrating the broader impact of dichlorobenzylamine derivatives in molecular chemistry research (Bilkan et al., 2017).

Photovoltaic Applications

In the field of renewable energy, specifically photovoltaic technology, benzylamine (a related compound) has been used to improve the moisture resistance and electronic properties of perovskite films. Wang et al. (2016) found that benzylamine-modified formamidinium lead iodide perovskite films showed enhanced efficiency and stability, underscoring the potential of dichlorobenzylamine derivatives in solar cell technology (Wang et al., 2016).

Safety and Hazards

2,3-Dichlorobenzylamine is classified as causing severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .

Mechanism of Action

Mode of Action

2,3-Dichlorobenzylamine is a halogenated benzylamine derivative . It undergoes oxidation with hydrogen peroxide in the presence of V2O5 to afford N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . This suggests that this compound may interact with its targets through oxidation reactions.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties suggest that this compound may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity suggests that it may be sensitive to redox conditions in its environment. Additionally, its high gastrointestinal absorption suggests that factors affecting gut health and function could influence its bioavailability . .

Biochemical Analysis

Biochemical Properties

2,3-Dichlorobenzylamine plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It undergoes oxidation with hydrogen peroxide in the presence of vanadium pentoxide to form N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . This compound interacts with various enzymes and proteins, including those involved in oxidative reactions. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to the modulation of their activity.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can cause severe skin burns and eye damage, indicating its potential cytotoxic effects . In cellular systems, this compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may disrupt the normal function of cell membranes and interfere with the signaling pathways that regulate cell growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding can result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to be air-sensitive and may degrade when exposed to air . Its stability and degradation over time can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained cytotoxic effects and alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at high doses, it can cause significant toxic or adverse effects. Studies have shown that high doses of this compound can lead to severe skin burns, eye damage, and potential systemic toxicity . Threshold effects and dose-response relationships are important considerations in understanding the compound’s impact on animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its oxidation and reduction. The compound interacts with enzymes such as vanadium pentoxide, which catalyzes its oxidation to form N-(2,3-dichlorobenzyl) 2,3-dichlorobenzaldimine . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes. Its localization and accumulation within specific tissues can affect its overall activity and function .

Subcellular Localization

This compound’s subcellular localization is determined by its interactions with cellular components and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and modifications play a crucial role in its localization and activity .

properties

IUPAC Name

(2,3-dichlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBVZGONNIVXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343119
Record name 2,3-Dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39226-95-4
Record name 2,3-Dichlorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichlorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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